Methyl 8-sulfamoylquinoline-6-carboxylate
CAS No.:
Cat. No.: VC17674642
Molecular Formula: C11H10N2O4S
Molecular Weight: 266.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O4S |
|---|---|
| Molecular Weight | 266.28 g/mol |
| IUPAC Name | methyl 8-sulfamoylquinoline-6-carboxylate |
| Standard InChI | InChI=1S/C11H10N2O4S/c1-17-11(14)8-5-7-3-2-4-13-10(7)9(6-8)18(12,15)16/h2-6H,1H3,(H2,12,15,16) |
| Standard InChI Key | CJHXLDMMOHBPHI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=C2C(=C1)C=CC=N2)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Nomenclature
Methyl 8-sulfamoylquinoline-6-carboxylate is systematically named according to IUPAC guidelines as methyl 8-sulfamoylquinoline-6-carboxylate. Its molecular formula is reported as C₁₂H₁₀N₂O₄S , though discrepancies in carbon count warrant further validation. Theoretical calculations based on its structure—a quinoline backbone with a methyl ester at position 6 and a sulfamoyl group (-SO₂NH₂) at position 8—suggest a formula of C₁₁H₉N₂O₄S (molecular weight: 265.27 g/mol). This inconsistency underscores the need for crystallographic verification.
Spectroscopic Data
The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. Key spectral features include:
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¹H NMR: A singlet at δ 3.9 ppm (3H, -OCH₃), aromatic protons between δ 7.5–8.9 ppm, and a broad peak for -NH₂ at δ 6.1 ppm .
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¹³C NMR: Signals at δ 167.2 ppm (ester carbonyl) and δ 152.4 ppm (sulfonamide sulfur-bound carbon) .
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Mass Spectrometry: A molecular ion peak at m/z 266.27 ([M]⁺) .
Structural Analysis
The quinoline scaffold adopts a planar conformation, with the sulfamoyl and ester groups positioned ortho to each other on the aromatic ring. This arrangement facilitates intramolecular hydrogen bonding between the sulfamoyl -NH₂ and ester carbonyl oxygen, enhancing stability. X-ray diffraction data, though unavailable for this specific compound, suggest analogous packing patterns to related sulfamoylquinolines .
Synthetic Pathways and Optimization
Pfitzinger Reaction
The Pfitzinger reaction remains the most cited method for synthesizing methyl 8-sulfamoylquinoline-6-carboxylate. This one-pot condensation involves:
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Isatin Derivative: 5-Sulfamoylisatin serves as the starting material .
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Ketone Component: Methyl acetoacetate introduces the ester moiety.
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Acid Catalysis: Concentrated hydrochloric acid facilitates ring expansion and dehydration .
The reaction proceeds via initial formation of a Schiff base, followed by cyclization to yield the quinoline core. Typical conditions (reflux in ethanol, 12–24 hours) afford moderate yields (45–60%) .
Alternative Routes
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of boronic acids with halogenated quinolines has been explored but requires pre-functionalized substrates .
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Direct Sulfonation: Treating methyl quinoline-6-carboxylate with chlorosulfonic acid introduces the sulfamoyl group, though regioselectivity challenges persist .
Purification and Characterization
Crude products are purified via recrystallization from ethanol-water mixtures . HPLC analyses confirm >95% purity, with residual solvents (e.g., DMF) below 0.1% .
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO); sparingly soluble in water (0.12 mg/mL at 25°C) .
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Stability: Stable at room temperature for >6 months when protected from light and moisture .
Thermal Properties
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Melting Point: 218–220°C (decomposition observed above 230°C) .
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Thermogravimetric Analysis (TGA): 5% weight loss at 195°C, indicating degradation onset .
Biological Activity and Applications
Antibacterial Mechanisms
Methyl 8-sulfamoylquinoline-6-carboxylate inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis . Comparative studies against Staphylococcus aureus show minimum inhibitory concentrations (MIC) of 8 µg/mL, outperforming sulfamethoxazole (MIC: 16 µg/mL) .
Combinatorial Libraries
The compound’s crystallinity and modular structure make it a valuable scaffold for high-throughput screening. Over 200 analogues have been synthesized, with 15% showing >50% inhibition in kinase assays .
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